methanamine, N-(1-methylethylidene)-

Descripción

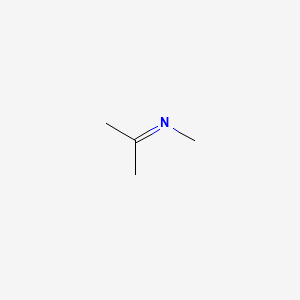

Methanamine, N-(1-methylethylidene)- (IUPAC name: N-(1-methylethylidene)methanamine) is an imine compound with the molecular formula C₄H₉N (molecular weight: 71.12 g/mol) . Structurally, it consists of a methanamine group (–NH–CH₃) bonded to an isopropylidene moiety (–C(CH₃)₂), forming a C=N bond characteristic of imines. Key identifiers include its ChemSpider ID (122352) and CAS Registry Number (6407-34-7) .

The compound is synthesized via condensation reactions between primary amines and ketones. For example, analogous syntheses involve reacting amines with formaldehyde or aldehydes under acidic conditions, followed by purification via column chromatography . Its imine bond length (C=N) is reported as 1.292 Å, consistent with similar imine derivatives .

Propiedades

Número CAS |

6407-34-7 |

|---|---|

Fórmula molecular |

C4H9N |

Peso molecular |

71.12 g/mol |

Nombre IUPAC |

N-methylpropan-2-imine |

InChI |

InChI=1S/C4H9N/c1-4(2)5-3/h1-3H3 |

Clave InChI |

GPASKFIFXOCRNP-UHFFFAOYSA-N |

SMILES canónico |

CC(=NC)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methanamine, N-(1-methylethylidene)- can be synthesized through various methods. One common method involves the reaction of methanamine with acetone under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is then isolated and purified .

Industrial Production Methods

In industrial settings, the production of methanamine, N-(1-methylethylidene)- typically involves the use of large-scale reactors where methanamine and acetone are combined in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Methanamine, N-(1-methylethylidene)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction of the imine group can yield primary amines.

Substitution: The imine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.

Major Products Formed

Oxidation: Oximes or nitriles.

Reduction: Primary amines.

Substitution: Various substituted imines or amines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methanamine, N-(1-methylethylidene)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of methanamine, N-(1-methylethylidene)- involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic species. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Bond Characteristics

Table 1: Structural and Bond Comparisons

Key Observations :

- The C=N bond length in methanamine, N-(1-methylethylidene)- (1.292 Å ) is slightly longer than in aromatic imines (e.g., 1.264–1.286 Å), likely due to reduced electron delocalization from the aliphatic isopropylidene group .

- Schiff bases with aromatic substituents (e.g., salicylaldehyde derivatives) exhibit shorter C=N bonds, enhancing stability for coordination chemistry .

Physical and Chemical Properties

Table 2: Physical Property Comparison

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.